molecular formula C14H13ClF3N3O4S2 B2545319 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole CAS No. 2309802-77-3

2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2545319
CAS No.: 2309802-77-3
M. Wt: 443.84
InChI Key: ASQHOSIYIIJBCP-UHFFFAOYSA-N
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Description

2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole: is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a sulfonyl azetidine ring, a trifluoromethyl group, and an imidazole ring

Scientific Research Applications

Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : Its potential biological activity, due to the presence of the imidazole ring, makes it a candidate for drug discovery and development.

Medicine: : The compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medical research.

Industry: : In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions may target the sulfonyl groups or the imidazole ring.

    Substitution: The presence of the chloro and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions.

Mechanism of Action

The mechanism of action of 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O4S2/c1-20-5-4-19-13(20)26(22,23)10-7-21(8-10)27(24,25)9-2-3-12(15)11(6-9)14(16,17)18/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHOSIYIIJBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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